molecular formula C25H16N4O7S2 B11652401 methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11652401
M. Wt: 548.6 g/mol
InChI Key: LVQYKANPZFEFBY-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole moiety, a nitro group, and an isoindole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of METHYL 2-(2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindole with benzothiazole derivatives under specific conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas and palladium on carbon.

    Substitution: The benzothiazole moiety can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

METHYL 2-(2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with molecular targets in biological systems. The nitro group and benzothiazole moiety play crucial roles in its activity, potentially interacting with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of METHYL 2-(2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C25H16N4O7S2

Molecular Weight

548.6 g/mol

IUPAC Name

methyl 2-[[2-[[6-(5-nitro-1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H16N4O7S2/c1-36-24(33)16-4-2-3-5-18(16)26-21(30)12-37-25-27-19-9-7-13(11-20(19)38-25)28-22(31)15-8-6-14(29(34)35)10-17(15)23(28)32/h2-11H,12H2,1H3,(H,26,30)

InChI Key

LVQYKANPZFEFBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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